![molecular formula C11H18N4O3S B2443026 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034405-13-3](/img/structure/B2443026.png)
2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a useful research compound. Its molecular formula is C11H18N4O3S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are structural motifs found in many bioactive molecules. Researchers have explored their potential as pharmacophores for drug design . The compound could serve as a starting point for developing novel drugs targeting specific diseases or biological pathways.
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Similar compounds have been reported to have a significant inhibitory effect onVEGFR2 , a key receptor involved in angiogenesis
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and activity of similar compounds, it is plausible that it may interact with its target protein, potentially altering its function or activity . This interaction could lead to changes in cellular processes, ultimately influencing the overall behavior of the cell.
Biochemical Pathways
Given the potential target of vegfr2, it is likely that the compound could influence pathways related to angiogenesis
Result of Action
Similar compounds have shown potential inhibitory effects against certain cancer cell lines
properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(19(2,17)18)8-11(16)13-9-4-6-15-10(7-9)3-5-12-15/h3,5,9H,4,6-8H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKRQLBMXIHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCN2C(=CC=N2)C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylmethanesulfonamido)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
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